Gardos Channel Inhibitory Potency: para-Fluoro vs. ortho-Fluoro Regioisomer Distinctly Modulates Target Engagement
The para-fluoro regioisomer N-(4-fluorophenyl)-2,2-diphenylacetamide (compound 31) demonstrates an IC50 of 40 nM against the Gardos channel in human RBCs, which is 2.7-fold less potent than its ortho-fluoro regioisomer (compound 30, IC50 = 15 nM) in the same ionomycin-stimulated 86Rb efflux assay [1][2]. Both compounds share the identical molecular formula (C20H16FNO, MW 305.35) and differ solely in the ring position of the single fluorine substituent on the triphenylmethyl scaffold [3]. This positional sensitivity indicates that the para-fluoro orientation places the electronegative substituent in a suboptimal geometry for Gardos channel binding pocket engagement compared to the ortho configuration [1].
| Evidence Dimension | Gardos channel inhibitory potency (IC50) in human RBCs |
|---|---|
| Target Compound Data | IC50 = 40 nM (4-fluorophenyl-2,2-diphenylacetamide, compound 31) |
| Comparator Or Baseline | IC50 = 15 nM (2-fluorophenyl-2,2-diphenylacetamide, compound 30) |
| Quantified Difference | 2.7-fold lower potency for para-fluoro vs. ortho-fluoro regioisomer |
| Conditions | Inhibition of ionomycin-stimulated [86Rb] efflux in human red blood cells; J Med Chem 2008, Table 3; BindingDB CHEMBL258604 / CHEMBL270071 |
Why This Matters
Procurement of the incorrect regioisomer (ortho-fluoro) will yield a compound with 2.7-fold higher potency, invalidating SAR studies that depend on the specific para-fluoro substitution pattern.
- [1] McNaughton-Smith GA, et al. J Med Chem. 2008;51(4):976-982. Table 3: In Vitro Activity of Fluorinated Triphenylmethane Amides. View Source
- [2] BindingDB, Entry BDBM50371384 (CHEMBL270071). IC50: 15 nM, Gardos channel inhibition in human RBC. Accessed 2026. View Source
- [3] Therapeutic Target Database (TTD), Drug ID D02CZC. 4-fluorophenyl-2,2-diphenylacetamide, Target: Calcium-activated potassium channel (KCN). View Source
